molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1447615
CAS RN: 1556457-89-6
M. Wt: 213.03 g/mol
InChI Key: TUJHMVADVRQFKX-UHFFFAOYSA-N
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Description

“5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is also known as “4-Amino-5-bromopyrrolo[2,3-d]pyrimidine” and has a molecular weight of 213.04 .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines are structurally similar to purines and are synthesized for their wide range of biological activities. The compound “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” serves as a key intermediate in the synthesis of various derivatives that exhibit antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory properties .

Inhibitors of Kinases

Derivatives of 7-deazapurine, a scaffold present in “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine”, have been reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1. These inhibitors are crucial in the development of targeted therapies for diseases where these kinases play a pivotal role .

Antirheumatoid Activity

The pyrrolo-pyrimidine nucleus of “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” has been optimized for anti-rheumatoid activity using QSARINS software. This optimization helps in the development of new pharmacophores for treating rheumatoid arthritis .

Development of Anticancer Agents

The structural design of new anticancer agents often incorporates the 7-deazapurine scaffold. “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” is used to create compounds with potential anticancer activity, such as inhibitors of the JAK1 kinase, which are important in cancer cell signaling .

Chemical Synthesis Research

This compound is used in chemical synthesis research to develop new methodologies for constructing the pyrrolopyrimidine ring system. It includes Cu-catalyzed reactions, microwave-assisted reactions, and other innovative synthetic routes .

Safety and Hazards

The safety information for “5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine” indicates that it is a warning substance . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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